

# "4,4-Difluoro-3-methylpiperidine hydrochloride" properties

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## Compound of Interest

Compound Name: 4,4-Difluoro-3-methylpiperidine  
hydrochloride

Cat. No.: B1469640

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An In-Depth Technical Guide to **4,4-Difluoro-3-methylpiperidine hydrochloride**

## Abstract

This technical guide provides a comprehensive overview of **4,4-Difluoro-3-methylpiperidine hydrochloride**, a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway with detailed protocols, and explore its strategic application in the development of novel therapeutics, particularly as a scaffold for potent and selective receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

## Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of fluorine atoms onto this scaffold can profoundly and often beneficially alter a molecule's properties. Specifically, the geminal difluoro group, as seen in 4,4-Difluoro-3-methylpiperidine, is not merely a passive substituent. It acts as a powerful modulator of:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.
- **pKa Modulation:** The electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and off-target interactions (e.g., hERG channel binding). A study on related scaffolds demonstrated that moving the gem-difluoro group away from the nitrogen can favorably modulate pKa and improve CNS multi-parameter optimization (MPO) scores.[\[1\]](#)
- **Conformational Control:** The steric bulk and electronic properties of the C-F bonds can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation.
- **Lipophilicity:** Fluorination can increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration, although this must be carefully balanced to maintain desirable overall physicochemical properties.

**4,4-Difluoro-3-methylpiperidine hydrochloride** serves as a readily accessible starting material that incorporates these advantages, making it a valuable tool for addressing common challenges in drug discovery programs.

## Physicochemical and Spectroscopic Profile

The hydrochloride salt form of 4,4-Difluoro-3-methylpiperidine ensures it is a stable, solid material that is easier to handle and weigh accurately compared to its freebase form.[\[2\]](#)

## Core Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	1434141-99-7	[2],[3]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClF <sub>2</sub> N	[2],[4]
Molecular Weight	171.61 g/mol	[4]
IUPAC Name	4,4-difluoro-3-methylpiperidine hydrochloride	[2],[3]
Appearance	Solid	[2]
Purity	Typically ≥97%	[2],[3]
Storage	Inert atmosphere, room temperature	[2]

## Spectroscopic Characterization

While specific spectra are lot-dependent and should be acquired upon receipt, the expected spectroscopic data for this compound are as follows:

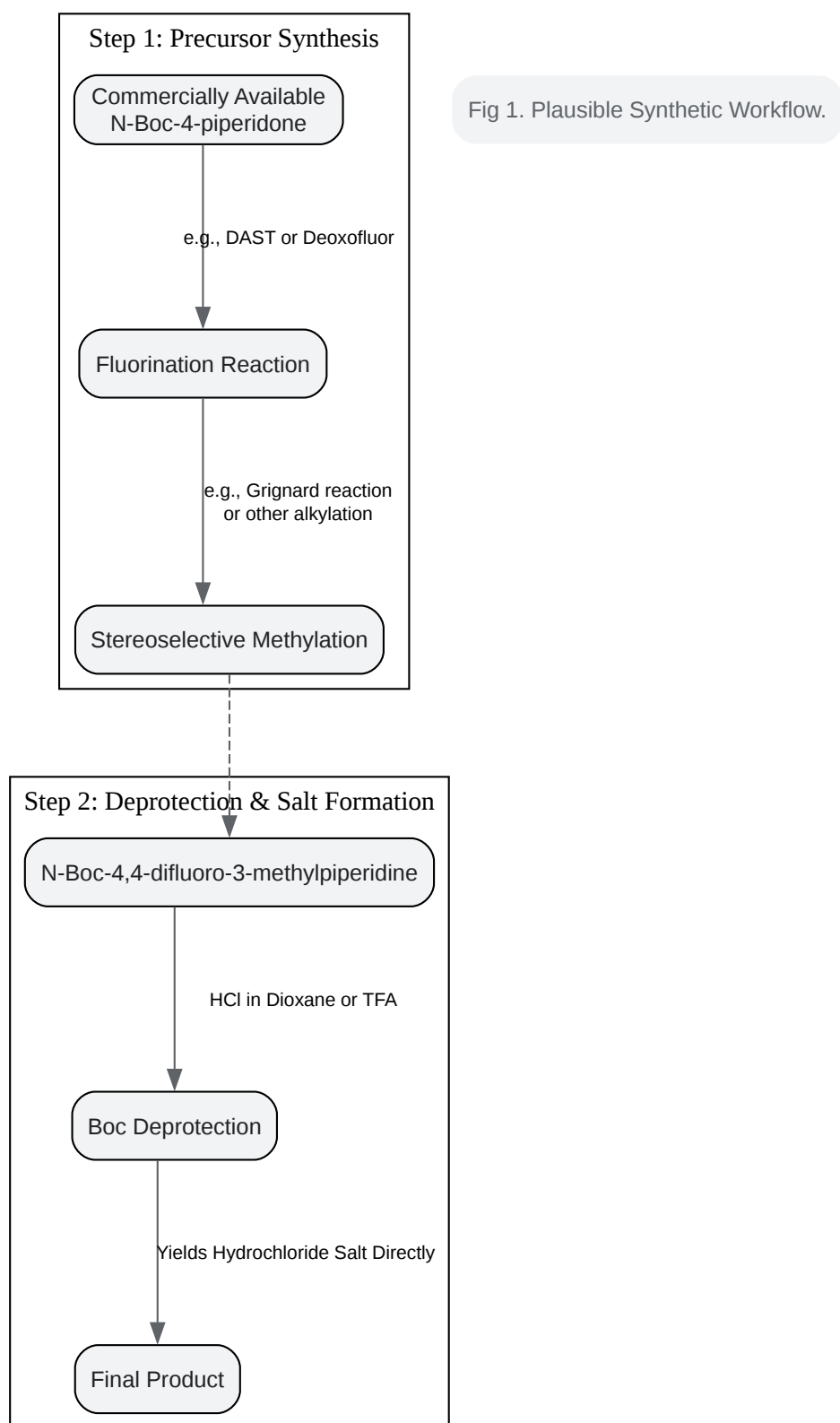
- <sup>1</sup>H NMR:** The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the methyl group (a doublet), methine proton adjacent to the methyl group, and the various methylene protons on the piperidine ring. The signals for protons on carbons adjacent to the fluorine-bearing carbon may exhibit complex splitting patterns due to H-F coupling.
- <sup>13</sup>C NMR:** The carbon spectrum will show a key signal for the quaternary carbon bonded to the two fluorine atoms (C4), which will appear as a triplet due to C-F coupling. Other signals for the methyl and piperidine ring carbons will be present in the aliphatic region.
- Mass Spectrometry (MS):** The mass spectrum should show a parent ion corresponding to the free base (C<sub>6</sub>H<sub>11</sub>F<sub>2</sub>N) at  $m/z \approx 135.09$ . [5] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
- Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1000-1100 cm<sup>-1</sup> region, and N-H stretching vibrations from the protonated amine hydrochloride.

Vendors may provide access to spectral data such as  $^1\text{H}$  NMR, IR, and MS for specific batches.  
[6]

## Synthesis and Purification Workflow

While **4,4-Difluoro-3-methylpiperidine hydrochloride** is commercially available, understanding its synthesis provides insight into potential impurities and derivatization strategies. A plausible synthetic approach can be adapted from methodologies used for similar fluorinated piperidines, such as those described in the development of Dopamine D4 receptor antagonists.[7]

The workflow involves the synthesis of a protected precursor followed by deprotection to yield the final hydrochloride salt.



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Fig 1. Plausible Synthetic Workflow.

## Experimental Protocol: Boc Deprotection and Salt Formation

This protocol describes the final step of the synthesis, converting the N-Boc protected intermediate to the desired hydrochloride salt. This is a common and critical transformation in synthetic organic chemistry.

**Rationale:** The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, stable to many reaction conditions but easily removed under acidic conditions. Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether achieves deprotection and concomitant precipitation of the desired hydrochloride salt in one efficient step.

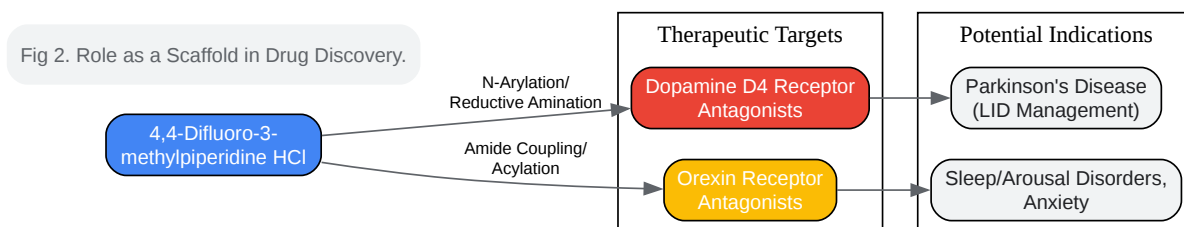
**Protocol:**

- **Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4,4-difluoro-3-methylpiperidine (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per gram of starting material).
- **Reaction:** Place the flask in an ice bath to cool to 0°C. While stirring, slowly add a 4.0 M solution of HCl in 1,4-dioxane (2.0 - 3.0 eq).
  - **Causality Note:** The excess acid ensures complete cleavage of the Boc group. The reaction is exothermic, and initial cooling prevents potential side reactions.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate is indicative of product formation. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.
  - **Self-Validation:** This in-process check is crucial to avoid incomplete reactions. A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1).
- **Isolation:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

- Purification: Triturate the resulting solid with diethyl ether or pentane to wash away any non-polar impurities. Collect the solid product by vacuum filtration.
- Drying: Dry the white solid under high vacuum to remove residual solvents. The final product is **4,4-Difluoro-3-methylpiperidine hydrochloride**.

## Applications in Drug Discovery

The primary utility of this scaffold is in the synthesis of more complex molecules for drug discovery, where the difluoromethylpiperidine core imparts desirable properties.



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Fig 2. Role as a Scaffold in Drug Discovery.

## Dopamine D4 Receptor (D4R) Antagonists

Emerging evidence points to the dopamine D4 receptor's role in the pathophysiology of L-DOPA-induced dyskinesias (LID) in Parkinson's disease patients.[1][7] Selective D4R antagonists are therefore a promising therapeutic strategy.

Researchers have successfully used the 4,4-difluoropiperidine scaffold to develop highly potent and selective D4R antagonists.[8] In one study, structure-activity relationship (SAR) investigations led to a compound with exceptional binding affinity ( $K_i = 0.3$  nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[7][8] While these initial compounds had challenges with microsomal stability and plasma protein binding, they serve as invaluable in vitro tool compounds for studying D4 receptor signaling.[1][7] The 4,4-difluoro substitution pattern was found to be superior to the 3,3-difluoro regioisomer in

terms of improving CNS MPO scores, largely by favorably modulating the compound's pKa and lipophilicity.[1]

## Orexin Receptor Antagonists

The orexin system is a key regulator of arousal, wakefulness, and appetite.[9] Antagonists of orexin receptors are being investigated for the treatment of sleep disorders like insomnia, as well as anxiety and other neurological conditions. Patent literature discloses novel 4,4-difluoro piperidine derivatives as potent orexin receptor antagonists, highlighting the utility of this scaffold in generating new chemical matter for this important target class.[9]

## Safety, Handling, and Storage

Proper handling of **4,4-Difluoro-3-methylpiperidine hydrochloride** is essential to ensure laboratory safety.

## Hazard Identification

The compound is classified with the "Warning" signal word and is associated with the following hazard statements.[2][10]

Hazard Code	Statement	GHS Pictogram
H302	Harmful if swallowed	GHS07 (Exclamation Mark)[2]
H315	Causes skin irritation	GHS07 (Exclamation Mark)[11]
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)[11]
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)[11]

## Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)[\[13\]](#)
- Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[\[11\]](#)[\[13\]](#)
- Body Protection: Wear a standard laboratory coat.[\[13\]](#)
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[\[12\]](#)[\[13\]](#)
- Procedural Handling: Avoid breathing dust.[\[3\]](#) Avoid contact with skin and eyes.[\[3\]](#) Do not eat, drink, or smoke in the handling area.[\[11\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[\[2\]](#) The recommended storage condition is under an inert atmosphere at room temperature.[\[2\]](#)
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[\[13\]](#)

## Conclusion

**4,4-Difluoro-3-methylpiperidine hydrochloride** is more than a simple building block; it is a strategic tool for the modern medicinal chemist. The gem-difluoro motif provides a proven method for enhancing metabolic stability and fine-tuning pKa, addressing key challenges in the optimization of drug candidates. Its successful application in the development of highly selective D4 and orexin receptor antagonists underscores its value in neuroscience and beyond. By following rigorous synthesis, purification, and handling protocols, researchers can effectively harness the potential of this versatile scaffold to accelerate the discovery of next-generation therapeutics.

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